molecular formula C6H11Cl2NO B034328 Acetaldehyde, 2-(bis(2-chloroethyl)amino)- CAS No. 102585-22-8

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-

Cat. No. B034328
M. Wt: 184.06 g/mol
InChI Key: DXUPIHNYYBFLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, also known as nitrogen mustard, is a chemical compound that has been used in the field of cancer treatment. It is a type of alkylating agent that works by damaging the DNA of cancer cells, preventing them from growing and dividing. In

Mechanism Of Action

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, works by attaching to the DNA of cancer cells, causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. The compound is most effective against rapidly dividing cancer cells.

Biochemical And Physiological Effects

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has a range of biochemical and physiological effects. It can cause damage to healthy cells, leading to side effects such as nausea, vomiting, and hair loss. It can also affect the immune system, making patients more susceptible to infections.

Advantages And Limitations For Lab Experiments

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has several advantages for lab experiments. It is a potent compound that can effectively kill cancer cells, making it an excellent tool for studying cancer cell growth and division. However, its toxicity and potential side effects make it challenging to work with, requiring strict safety protocols and careful handling.

Future Directions

The future directions for research on acetaldehyde, 2-(bis(2-chloroethyl)amino)-, include exploring its use in combination with other cancer treatments to improve its effectiveness and reduce side effects. Researchers are also investigating ways to target the compound specifically to cancer cells, reducing its impact on healthy cells. Additionally, there is ongoing research into the synthesis of new compounds that can effectively target cancer cells while minimizing side effects.
Conclusion:
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is a potent compound that has been used in cancer treatment and scientific research for many years. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying cancer cell growth and division. Ongoing research into its use and synthesis will continue to advance our understanding of cancer and improve cancer treatments in the future.

Synthesis Methods

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is synthesized by reacting acetaldehyde with Acetaldehyde, 2-(bis(2-chloroethyl)amino)- mustard in the presence of a catalyst. The reaction produces a yellowish liquid that is soluble in water and organic solvents. The purity of the compound is critical for its effectiveness in cancer treatment.

Scientific Research Applications

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has been widely used in scientific research to study the mechanisms of cancer cell growth and division. It has also been used in clinical trials to treat various types of cancer, including leukemia, lymphoma, and breast cancer.

properties

CAS RN

102585-22-8

Product Name

Acetaldehyde, 2-(bis(2-chloroethyl)amino)-

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]acetaldehyde

InChI

InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2

InChI Key

DXUPIHNYYBFLCJ-UHFFFAOYSA-N

SMILES

C(CCl)N(CCCl)CC=O

Canonical SMILES

C(CCl)N(CCCl)CC=O

Other CAS RN

102585-22-8

synonyms

2-[bis(2-chloroethyl)amino]acetaldehyde

Origin of Product

United States

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